molecular formula C21H23NO4 B2720404 [4-(4-methoxybenzoyl)-1-methyltetrahydro-1H-pyrrol-3-yl](4-methoxyphenyl)methanone CAS No. 478067-80-0

[4-(4-methoxybenzoyl)-1-methyltetrahydro-1H-pyrrol-3-yl](4-methoxyphenyl)methanone

Cat. No. B2720404
CAS RN: 478067-80-0
M. Wt: 353.418
InChI Key: YMWNTSPJWJLIPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of a methoxyphenylmagnesium bromide with a suitable carbonyl compound to form an intermediate, which can then be further reacted to form the final product . In one example, dimethoxybenzene dicarbinol intermediate was prepared in excellent yields by reacting 4-methoxyphenylmagnesium bromide with isophthaladehyde in diethyl ether .

Scientific Research Applications

Application in Parkinson's Disease Imaging

The compound has been explored in the context of Parkinson's disease. A study by Wang et al. (2017) synthesized a tracer, [11C]HG-10-102-01, using a similar compound for potential PET imaging of the LRRK2 enzyme in Parkinson's disease patients. This synthesis contributes to the development of diagnostic tools for neurodegenerative diseases (Wang, Gao, Xu, & Zheng, 2017).

Role in Antimicrobial Activity

The compound has shown relevance in antimicrobial research. Sunitha et al. (2017) synthesized novel derivatives using a similar structure, demonstrating significant antimicrobial activity. This highlights its potential use in developing new antimicrobial agents (Sunitha, Angajala, Shankar, Kumar, Krishna, Lincoln, & Pochampalli, 2017).

Application in Cancer Research

Hayakawa et al. (2004) explored a derivative of a similar compound as an anti-tumor agent. They designed and synthesized a biologically stable derivative with expected prolonged activity in the human body, indicating its potential in cancer treatment (Hayakawa, Shioya, Agatsuma, Furukawa, Naruto, & Sugano, 2004).

Potential in Synthetic Chemistry

The compound's derivatives have been used in synthetic chemistry. Belyaeva et al. (2018) synthesized a derivative by functionalizing the pyridine ring of the quinoline molecule, showcasing its use in creating complex chemical structures (Belyaeva, Nikitina, Afonin, & Trofimov, 2018).

Biodegradation Studies

Donnelly and Dagley (1980) studied the biodegradation of similar compounds by Pseudomonas putida, providing insight into environmental aspects of these chemicals (Donnelly & Dagley, 1980).

Safety and Hazards

The safety and hazards associated with this compound are not known. As with all chemicals, it should be handled with care, and appropriate safety precautions should be taken when handling and disposing of it .

properties

IUPAC Name

[4-(4-methoxybenzoyl)-1-methylpyrrolidin-3-yl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-22-12-18(20(23)14-4-8-16(25-2)9-5-14)19(13-22)21(24)15-6-10-17(26-3)11-7-15/h4-11,18-19H,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMWNTSPJWJLIPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C(C1)C(=O)C2=CC=C(C=C2)OC)C(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(4-methoxybenzoyl)-1-methyltetrahydro-1H-pyrrol-3-yl](4-methoxyphenyl)methanone

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